2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Overview
Description
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a phenyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another method involves the gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, which are then oxygenated to afford the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and gold-catalyzed reactions suggests that scalable and efficient production methods could be developed based on these laboratory techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form α-hydroxyl ketones.
Nucleophilic Addition: It can participate in nucleophilic addition reactions with glyoxals.
Condensation: The compound can be synthesized through condensation reactions involving 2-aminopyridine and α-bromoketones.
Common Reagents and Conditions
Gold Catalysts: Used in the oxidation of terminal alkynes to glyoxals.
Microwave Irradiation: Facilitates the condensation of 2-aminopyridine with α-bromoketones.
α-Bromoketones: Serve as key reagents in the condensation reactions.
Major Products Formed
α-Hydroxyl Ketones: Formed through oxidation reactions.
Imidazo[1,2-a]pyridine Derivatives: Result from condensation reactions.
Scientific Research Applications
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral, anticancer, anti-inflammatory, antibacterial, and anxiolytic agent.
Synthetic Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Pharmacological Studies: The compound is used in studies to understand its binding affinity to biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as inhibitors of enzymes such as farnesyl diphosphate synthase and phosphodiesterase III, which are involved in various biological processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia, which also contains an imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic agent with a similar imidazo[1,2-a]pyridine structure.
Saripidem: Another anxiolytic agent with a related structure.
Uniqueness
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties
Properties
IUPAC Name |
2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-10-9-13-15(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-8,11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZCCRGBFMJYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595878 | |
Record name | (2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-84-4 | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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